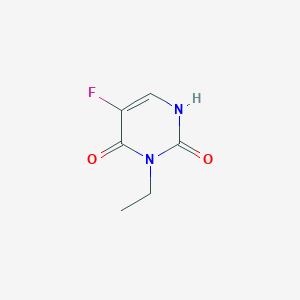

3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C6H7FN2O2 and its molecular weight is 158.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antiviral and Antineoplastic Properties

The compound has been explored for its potential as an antiviral agent, particularly against HIV. Research indicates that derivatives of pyrimidine-2,4-dione exhibit promising activity as integrase strand transfer inhibitors (INSTIs). A study demonstrated that certain modifications to the pyrimidine core could yield compounds with low nanomolar inhibitory activity against HIV-1, showcasing a favorable resistance profile compared to existing drugs like dolutegravir .

Furthermore, the compound's structural analogs have been investigated for their antitumor properties. For instance, compounds derived from 5-fluoro-1H-pyrimidine-2,4-dione have been shown to possess antineoplastic effects when used alone or in conjunction with established chemotherapeutics like 5-fluorouracil .

Case Study: Antiviral Activity

- Research Focus : Synthesis of 5-N-benzylcarboxamide derivatives.

- Findings : These derivatives exhibited potent inhibition against HIV-1 and were effective against drug-resistant strains.

- Mechanism : The compounds were found to inhibit both integrase and reverse transcriptase enzymes, indicating dual-target activity .

Material Science Applications

Fluorescent Probes

3-Ethyl-5-fluoro-1H-pyrimidine-2,4-dione derivatives have been utilized in developing fluorescent probes for bioimaging applications. The unique photophysical properties of these compounds allow them to act as effective sensors for biological macromolecules and cellular imaging.

Case Study: Bioimaging

- Research Focus : Development of pyrazolo[1,5-a]pyrimidines-based fluorophores.

- Findings : These compounds demonstrated significant fluorescence suitable for cellular imaging applications.

- Application : Used as lipid droplet biomarkers in cancer cells (HeLa) and normal cells (L929), showcasing their versatility in biological applications .

Agricultural Applications

Pesticide Development

Research has indicated the potential of pyrimidine derivatives as novel agrochemicals. The compound's structure allows for modifications that could enhance its efficacy as a pesticide or herbicide.

Chemical Synthesis and Methodology

The synthesis of this compound can be achieved through various chemical pathways. A notable method involves cyclocondensation reactions starting from commercially available precursors.

| Step | Reaction Conditions | Yield |

|---|---|---|

| Cyclocondensation | Hydroxyurea with diethyl malonate | Moderate yield |

| Halogenation | Reaction with POCl₃ | High yield |

| Amination | Reaction with amines | Moderate to good yield |

This table summarizes the key steps involved in synthesizing derivatives of the compound, highlighting the efficiency of various synthetic routes.

Propiedades

Número CAS |

192625-76-6 |

|---|---|

Fórmula molecular |

C6H7FN2O2 |

Peso molecular |

158.13 g/mol |

Nombre IUPAC |

3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C6H7FN2O2/c1-2-9-5(10)4(7)3-8-6(9)11/h3H,2H2,1H3,(H,8,11) |

Clave InChI |

ZOJSVJAOJTVTKK-UHFFFAOYSA-N |

SMILES |

CCN1C(=O)C(=CNC1=O)F |

SMILES canónico |

CCN1C(=O)C(=CNC1=O)F |

Sinónimos |

2,4(1H,3H)-Pyrimidinedione,3-ethyl-5-fluoro-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.